molecular formula C11H11FO3 B14349316 Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate CAS No. 93240-82-5

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate

Katalognummer: B14349316
CAS-Nummer: 93240-82-5
Molekulargewicht: 210.20 g/mol
InChI-Schlüssel: VTEXGHPJSZDNPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is an organic compound with the molecular formula C11H11FO3. This compound is characterized by the presence of a fluorophenoxy group attached to a methyl prop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate typically involves the reaction of 4-fluorophenol with methyl 2-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate involves its interaction with specific molecular targets. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various enzymes and receptors. The prop-2-enoate moiety can undergo Michael addition reactions, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(4-bromophenoxy)propanoate
  • Methyl 2-(4-chlorophenoxy)propanoate
  • Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Uniqueness

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorophenoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Eigenschaften

CAS-Nummer

93240-82-5

Molekularformel

C11H11FO3

Molekulargewicht

210.20 g/mol

IUPAC-Name

methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate

InChI

InChI=1S/C11H11FO3/c1-8(11(13)14-2)7-15-10-5-3-9(12)4-6-10/h3-6H,1,7H2,2H3

InChI-Schlüssel

VTEXGHPJSZDNPD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C)COC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.